molecular formula C12H17N3O4S B13323224 N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide

N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B13323224
M. Wt: 299.35 g/mol
InChI Key: WTXYUKCSBAPHPJ-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Sulfonamide Formation: The sulfonamide moiety is typically formed by reacting a sulfonyl chloride with an amine.

    Nitration: The nitro group can be introduced through a nitration reaction, where the aromatic ring is treated with a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a nitro group.

    N-(2-Amino-1-cyclopropylethyl)-N-methylisoquinoline-5-sulfonamide: Contains an isoquinoline ring instead of a benzene ring.

    N-(2-Amino-1-cyclopropylethyl)-N-ethylcyclopropanamine: Lacks the sulfonamide and nitro groups, making it less complex.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c1-14(12(8-13)9-2-3-9)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,12H,2-3,8,13H2,1H3

InChI Key

WTXYUKCSBAPHPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(CN)C1CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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